Structural Determinants of Sphingosine Kinase Inhibition
While direct quantitative data for 3-bromo-N-propyladamantane-1-carboxamide is limited in public literature, its classification as a sphingosine kinase inhibitor is established within the broader patent landscape [1]. A key comparator, ABC294640 (3-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)adamantane-1-carboxamide), demonstrates an IC50 of 60 μM against recombinant human SK2, highlighting that specific aryl and heteroaryl substitutions on the adamantane core are essential for achieving measurable inhibitory activity . The presence of a 3-bromo substituent on the target compound, as opposed to a 3-(4-chlorophenyl) group, suggests a different binding mode and potentially a distinct potency and selectivity profile that warrants further investigation [1].
| Evidence Dimension | Sphingosine Kinase 2 (SK2) Inhibition |
|---|---|
| Target Compound Data | Data not publicly available; classified as an inhibitor in patent literature |
| Comparator Or Baseline | ABC294640: IC50 = 60 μM, Ki = 9.8 μM (recombinant human SK2) |
| Quantified Difference | N/A (target compound data not available) |
| Conditions | In vitro enzymatic assay; recombinant human SK2 |
Why This Matters
This comparison underscores that not all adamantane carboxamides are equivalent; the specific substitution pattern dictates target engagement, making direct procurement of 3-bromo-N-propyladamantane-1-carboxamide essential for studies aimed at exploring novel SK inhibitor chemotypes.
- [1] US Patent 8,557,800. Sphingosine kinase inhibitors. Issued October 15, 2013. View Source
